molecular formula C14H20N4O4S B6965183 4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile

4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile

Cat. No.: B6965183
M. Wt: 340.40 g/mol
InChI Key: KHRWBJVIOTZGKP-UHFFFAOYSA-N
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Description

4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile is a complex organic compound that features a piperazine ring, a pyrrole ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can be further functionalized by reacting with acylation reagents such as methacrylic anhydride or benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized under specific conditions.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-indole-2-carbonitrile
  • 4-[4-(2-methoxyethylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile

Uniqueness

4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or bioactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

4-[4-(3-methoxypropylsulfonyl)piperazine-1-carbonyl]-1H-pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-22-7-2-8-23(20,21)18-5-3-17(4-6-18)14(19)12-9-13(10-15)16-11-12/h9,11,16H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRWBJVIOTZGKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CNC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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